An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-phenyl-1,3,4-thiadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-phenyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Interest in 2-Methoxy-5-phenyl-1,3,4-thiadiazole
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a prevalent feature in a variety of therapeutic agents.[3][4] Its derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7] The introduction of a methoxy group at the 2-position and a phenyl group at the 5-position of the thiadiazole ring, as in 2-methoxy-5-phenyl-1,3,4-thiadiazole, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential as a drug candidate.
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-5-phenyl-1,3,4-thiadiazole, including its synthesis, spectroscopic characterization, and predicted biological and pharmacokinetic profiles. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to offer a robust and scientifically grounded resource for researchers in drug discovery and development.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for 2-Methoxy-5-phenyl-1,3,4-thiadiazole, computational methods provide valuable insights into its likely characteristics.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₈N₂OS | Defines the elemental composition. |
| Molecular Weight | 192.24 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | Not available | Important for formulation and stability. |
| Boiling Point | Not available | Relevant for purification and handling. |
| Solubility | Not available | Affects bioavailability and formulation. |
| pKa | Not available | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| LogP | Not available | A measure of lipophilicity, which influences membrane permeability and distribution. |
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for 1,3,4-thiadiazole derivatives suggest that they generally possess drug-like properties.[8][9][10] These studies indicate that compounds of this class are likely to have good oral bioavailability and membrane permeability.[8]
Synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole: A Plausible Synthetic Route
While a specific synthesis for 2-Methoxy-5-phenyl-1,3,4-thiadiazole is not extensively documented, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of 2-alkoxy-5-aryl-1,3,4-thiadiazoles.[11][12] A common and effective method involves the cyclization of a thiosemicarbazide precursor.[13][14][15]
A proposed synthetic scheme is as follows:
Caption: Proposed synthetic pathway for 2-Methoxy-5-phenyl-1,3,4-thiadiazole.
Experimental Protocol:
Step 1: Synthesis of 1-Benzoylthiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent such as pyridine.
-
Slowly add benzoyl chloride to the solution at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and dry the resulting solid to obtain 1-benzoylthiosemicarbazide.
Step 2: Synthesis of 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione
-
Carefully add 1-benzoylthiosemicarbazide portion-wise to cold, concentrated sulfuric acid.
-
Allow the mixture to stir at room temperature for a specified period to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the thione derivative.
-
Filter, wash thoroughly with water until neutral, and dry the product.
Step 3: Synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole
-
Suspend 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione in a suitable solvent like ethanol or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the suspension.
-
Add methyl iodide dropwise to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into water to precipitate the final product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-Methoxy-5-phenyl-1,3,4-thiadiazole.
Spectroscopic Characterization: Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl and methoxy groups.
-
Phenyl protons: A multiplet in the aromatic region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the thiadiazole ring are likely to be the most downfield.
-
Methoxy protons: A sharp singlet at approximately δ 4.0-4.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Thiadiazole ring carbons: Two distinct signals are expected for the C2 and C5 carbons of the thiadiazole ring. The carbon attached to the methoxy group (C2) would likely appear around δ 165-170 ppm, while the carbon attached to the phenyl group (C5) would be in a similar downfield region.[23]
-
Phenyl carbons: Four signals are anticipated in the aromatic region (δ 125-135 ppm), corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.
-
Methoxy carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.24 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy group, cleavage of the thiadiazole ring, and fragmentation of the phenyl ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C=N stretching (thiadiazole ring): A strong absorption band around 1600-1650 cm⁻¹.
-
C-O stretching (methoxy group): A characteristic band in the region of 1250-1050 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Potential Biological and Pharmacological Profile
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have been extensively investigated for a wide range of biological activities.
Caption: Major biological activities associated with the 1,3,4-thiadiazole scaffold.
Anticipated Biological Activities:
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[3][4] The presence of the lipophilic phenyl group and the methoxy group in the target molecule may enhance its ability to penetrate microbial cell membranes.
-
Anticancer Activity: The 1,3,4-thiadiazole ring is a component of several compounds with demonstrated anticancer activity.[7][24] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. The specific substitution pattern of 2-methoxy-5-phenyl-1,3,4-thiadiazole could lead to novel interactions with anticancer targets.
-
Anti-inflammatory Activity: Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]
-
Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus has been identified as a key pharmacophore in the development of anticonvulsant agents.[5][25]
Conclusion and Future Directions
2-Methoxy-5-phenyl-1,3,4-thiadiazole represents a promising, yet underexplored, molecule within the pharmacologically significant class of 1,3,4-thiadiazoles. While direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic strategy, and its expected spectroscopic and biological profiles based on established knowledge of related compounds.
Future research should focus on the experimental validation of the predicted properties. The synthesis and purification of 2-methoxy-5-phenyl-1,3,4-thiadiazole will be the first critical step, followed by thorough spectroscopic characterization to confirm its structure. Subsequent in-vitro and in-vivo studies are warranted to explore its potential antimicrobial, anticancer, and other pharmacological activities. Such investigations will be instrumental in determining the therapeutic potential of this intriguing heterocyclic compound.
References
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). 3D QSAR studies on 1, 3, 4-thiadiazole derivatives: an approach to design novel anticonvulsants. Medicinal Chemistry, 6(4), 233-238. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of enzyme inhibition and medicinal chemistry, 24(3), 722–729. [Link]
-
Gencer, N., Göktaş, O., & Çıkrıkçı, S. (2018). In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity. Current computer-aided drug design, 14(3), 245–254. [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). 3D QSAR Studies on 1, 3, 4-Thiadiazole Derivatives: An Approach to Design Novel Anticonvulsants. Bentham Science Publishers. [Link]
-
Wang, B., et al. (2018). Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives. PloS one, 13(1), e0191775. [Link]
-
Al-Soud, Y. A., et al. (2008). Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.
- Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant. (2023). Der Pharma Chemica.
- Gencer, N., Göktaş, O., & Çıkrıkçı, S. (2018). In Silico Molecular Docking And Adme Studies Of 1,3,4-Thiadiazole Derivatives In Relation To In Vitro Pon1 Activity.
- In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. (2023). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- A Review on Methods of Synthesis of 1,3,4-Thiadiazole-2-Thiones. (2012). Connect Journals.
-
Kucukguzel, I., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7009. [Link]
-
Patel, K. D., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2733-S2740. [Link]
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS omega, 7(49), 45091–45103. [Link]
- El-Emam, A. A. (2005). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
-
Lopes, J. F., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 30(17), 3845. [Link]
- 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (2018). Semantic Scholar.
-
El-Sayed, W. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Heliyon, 10(14), e35147. [Link]
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2017). MDPI.
- View of Synthesis of 2- alkyl/phenyl -5-Substituted 1,3,4- Thiadiazoles. (n.d.).
- Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules (Basel, Switzerland), 22(3), 405. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2025). Green Efficient Synthesis of[5][8][25]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS omega, 10(33), 33601–33614. [Link]
-
Kim, T. H., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS combinatorial science, 18(8), 468–474. [Link]
- Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2021). International Journal of Pharmaceutical Sciences and Research.
-
Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. [Link]
-
(a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). (2025). ResearchGate. [Link]
- 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES. (2018). JETIR.
-
Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-340. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiaz. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Kumar, A., et al. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 484-490. [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511–1523. [Link]
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D QSAR studies on 1, 3, 4-thiadiazole derivatives: an approach to design novel anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. bu.edu.eg [bu.edu.eg]
- 13. jetir.org [jetir.org]
- 14. jocpr.com [jocpr.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemmethod.com [chemmethod.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
- 22. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE(1014-25-1) 1H NMR spectrum [chemicalbook.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
